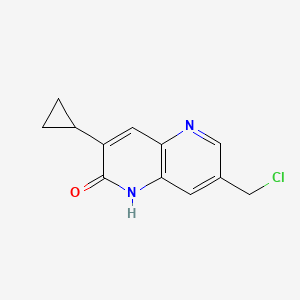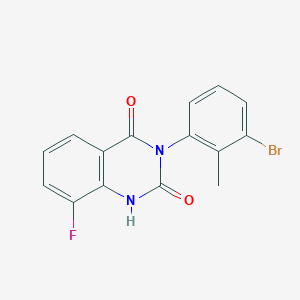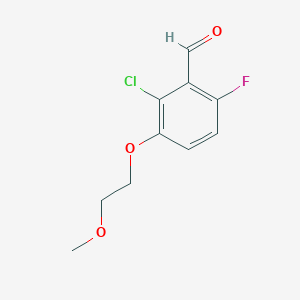
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of chloro, fluoro, and methoxy-ethoxy substituents on a benzaldehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-6-fluoro-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Ethoxylation: The amine is then reacted with ethylene oxide to introduce the methoxy-ethoxy group.
Formylation: Finally, the aldehyde group is introduced via formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid.
Reduction: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzylamine.
科学研究应用
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can enhance its binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.
相似化合物的比较
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenol: Similar structure but lacks the aldehyde and ethoxy groups.
2-Chloro-6-fluoro-3-nitrobenzene: Precursor in the synthesis, contains a nitro group instead of the aldehyde.
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid: Oxidation product of the aldehyde.
Uniqueness
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy-ethoxy) groups on the benzaldehyde ring makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
1036383-29-5 |
|---|---|
分子式 |
C10H10ClFO3 |
分子量 |
232.63 g/mol |
IUPAC 名称 |
2-chloro-6-fluoro-3-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10ClFO3/c1-14-4-5-15-9-3-2-8(12)7(6-13)10(9)11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
ZOQAUNASSOZXMR-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C(=C(C=C1)F)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


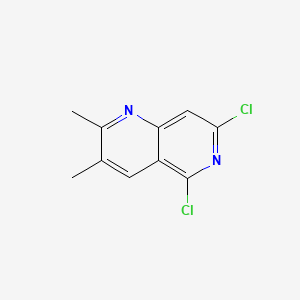
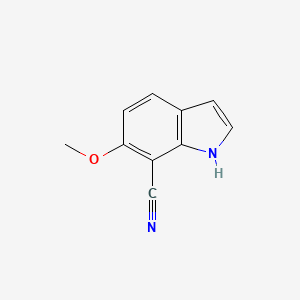
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
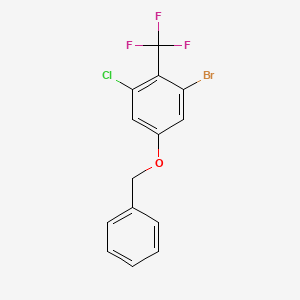

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

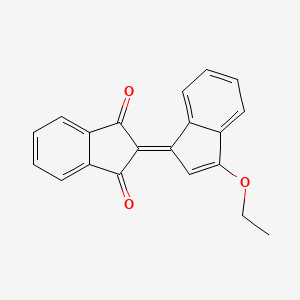
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
